molecular formula C8H10FNO2S B2756895 N-[(4-fluorophenyl)methyl]methanesulfonamide CAS No. 339104-96-0

N-[(4-fluorophenyl)methyl]methanesulfonamide

Cat. No.: B2756895
CAS No.: 339104-96-0
M. Wt: 203.23
InChI Key: HUEHZDVFQPKNFR-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) linked to a 4-fluorobenzyl moiety. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities . Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in related compounds .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEHZDVFQPKNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]methanesulfonamide typically involves the reaction of 4-fluorobenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-fluorobenzylamine+methanesulfonyl chlorideThis compound+HCl\text{4-fluorobenzylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-fluorobenzylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[(4-fluorophenyl)methyl]methanesulfonamide is characterized by a sulfonamide functional group attached to a fluorinated phenyl ring. Its molecular formula is C9H10FNO2SC_9H_{10}FNO_2S, and it possesses unique chemical properties that make it suitable for various applications.

Scientific Research Applications

The compound has been utilized in several research domains:

  • Chemistry :
    • Building Block : It serves as a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its ability to undergo various chemical reactions, including oxidation and substitution, allows for the creation of diverse derivatives.
  • Biology :
    • Enzyme Inhibition : this compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions. It has shown potential in modulating various biological pathways by binding to specific molecular targets, thus affecting cellular processes such as signal transduction and metabolism.
    • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation pathways.
  • Industry :
    • Specialty Chemicals Production : Due to its unique chemical properties, this compound is utilized in the production of specialty chemicals and materials, enhancing the efficiency of various industrial processes.
Activity TypeTargeted Cells/OrganismsObserved EffectsReference
AnticancerBreast Cancer CellsInduced apoptosis via caspase activation
AntimicrobialVarious Bacterial StrainsSignificant reduction in bacterial viability
Enzyme InhibitionVarious EnzymesInhibition of enzymatic activity

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of this compound, researchers found that it significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methanesulfonamide moiety contributes to its solubility and stability. The compound may inhibit or activate biological pathways, depending on its target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of sulfonamides are highly dependent on substituents attached to the aromatic ring. Key analogues include:

Compound Name Substituent(s) Key Properties/Applications Reference
N-(4-Fluorophenyl)methanesulfonamide -F at para position Simpler structure; used in crystallography
N-(4-Chlorophenyl)methanesulfonamide -Cl at para position Enhanced lipophilicity; antimicrobial
N-(2,5-Dichlorophenyl)methanesulfonamide -Cl at ortho and meta positions Increased steric hindrance; unknown bioactivity
N-(3-Methylphenyl)methanesulfonamide -CH₃ at meta position Reduced electronegativity; lower solubility

Key Findings :

  • Steric Effects : Dichloro-substituted analogues (e.g., WIHGUQ) exhibit reduced solubility and bioavailability due to steric bulk, limiting their therapeutic utility .

Functional Group Modifications

Methanesulfonamide vs. Modified Sulfonamides
  • N-Methylmethanesulfonamide (e.g., in HCV-796 derivatives): Methylation of the sulfonamide nitrogen reduces hydrogen-bonding capacity, altering target selectivity in viral polymerase inhibition .
  • Benzoxazin-Sulfonamide Hybrids (e.g., Apararenone): Incorporation of a benzoxazin ring enhances metabolic stability and receptor affinity, as demonstrated in antihypertensive applications .

Key Findings :

  • The unmodified methanesulfonamide group in N-[(4-fluorophenyl)methyl]methanesulfonamide allows for stronger hydrogen bonding with biological targets, such as enzymes or receptors, compared to N-methylated derivatives .

Key Findings :

  • This compound shows promise as a non-toxic enzyme inhibitor, contrasting with dichlorophenyl analogues lacking documented bioactivity .
  • Structural complexity, as in Setrobuvir intermediates, correlates with enhanced specificity for viral targets .

Key Findings :

  • Simpler analogues like N-(4-fluorophenyl)methanesulfonamide are more cost-effective for large-scale production compared to benzoxazin or triazole-containing derivatives .

Biological Activity

N-[(4-fluorophenyl)methyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a fluorinated phenyl ring. The presence of the fluorine atom can enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been studied for:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can lead to altered metabolic pathways and cellular signaling.
  • Receptor Binding : It has potential interactions with neurotransmitter receptors, influencing neurotransmitter levels and potentially affecting neurological functions.

Therapeutic Applications

Research indicates that this compound may have therapeutic implications in several areas:

  • Neurological Disorders : The compound is being investigated for its potential effects on neurological pathways, which could lead to treatments for conditions such as depression or anxiety.
  • Cancer Treatment : Preliminary studies suggest that it may inhibit cancer cell growth by interfering with specific signaling pathways involved in tumorigenesis .
  • Antimicrobial Activity : Some derivatives of sulfonamides have shown antimicrobial properties, suggesting that this compound could also possess similar activities against bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • A study highlighted its potential as a therapeutic agent in treating myelodysplastic syndromes, demonstrating significant antitumor activity in xenograft models .
  • Another investigation focused on the compound's interaction with the CXCR4 receptor, which is implicated in cancer metastasis. The findings suggested that modifications to the structure could enhance binding affinity and selectivity .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionInhibits target enzymes affecting metabolism
Receptor BindingModulates neurotransmitter levels
Antitumor ActivityInduces apoptosis in cancer cell lines
Antimicrobial EffectsActive against certain bacterial strains

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